3-Benzothiazol-2-YL-quinoline (165067-13-0) as a Fluorescent Scaffold vs. Other Benzothiazolylquinoline Isomers
3-Benzothiazol-2-YL-quinoline exhibits strong, environmentally-sensitive fluorescence that is leveraged for metal ion detection, including zinc and copper . While direct comparative fluorescence quantum yield data for the 3-isomer vs. the 2- and 4-isomers are not publicly available, structure-property relationship studies on related benzothiazolylquinoline conjugates demonstrate that the substitution position significantly modulates photophysical behavior [1]. The 3-position attachment provides a distinct electronic conjugation pathway and steric environment compared to the 2- or 4-position, which can influence fluorescence intensity, Stokes shift, and metal-ion binding affinity [2]. The unique 3-substitution pattern is essential for achieving the desired sensor response in applications requiring high sensitivity and selectivity.
| Evidence Dimension | Fluorescence characteristics and metal-ion sensing capability |
|---|---|
| Target Compound Data | Strong, environmentally-sensitive fluorescence; used for Zn²⁺ and Cu²⁺ detection |
| Comparator Or Baseline | 2-Benzothiazol-2-yl-quinoline (CAS 24613-99-8) and 4-Benzothiazol-2-yl-quinoline (CAS 64434-97-5) |
| Quantified Difference | Quantitative difference not available; class-level inference based on structure-property relationships |
| Conditions | Fluorescence spectroscopy in various solvents |
Why This Matters
The specific 3-position substitution is critical for achieving the desired fluorescence properties and metal-ion selectivity, making the exact compound indispensable for reproducible sensor development.
- [1] Chhabra M, Babu LT, Mondal A, Sun H, Paira P. Amberlite IRA 402(OH) Mediated Green Synthesis of Novel Benzothiazole–quinoline Conjugates as Cancer Theranostics. ChemistrySelect. 2017;2(8):2480-2486. doi:10.1002/slct.201700066 View Source
- [2] Sarkar B, Maiti S, Jadhav GR, Paira P. Discovery of benzothiazolylquinoline conjugates as novel human A3 receptor antagonists: biological evaluations and molecular docking studies. Royal Society Open Science. 2018;5(2):171622. doi:10.1098/rsos.171622 View Source
